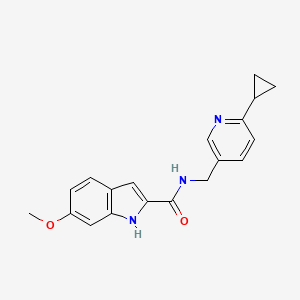
N-((6-cyclopropylpyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((6-cyclopropylpyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole group is substituted at the 2-position with a carboxamide group and at the 6-position with a methoxy group. The carboxamide group is further substituted with a (6-cyclopropylpyridin-3-yl)methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the carboxamide and methoxy groups, and the attachment of the (6-cyclopropylpyridin-3-yl)methyl group. The Suzuki–Miyaura cross-coupling reaction could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic ring system. The presence of the nitrogen in the indole ring and the oxygen in the carboxamide and methoxy groups would likely result in a molecule with several polar regions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine. The methoxy group could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of several polar functional groups suggests that it would likely be soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-((6-cyclopropylpyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a compound of interest due to its chemical structure and potential biological activities. Although direct references to this specific compound in scientific research are limited, there is significant interest in structurally similar compounds, particularly in their synthesis, chemical properties, and applications in medicinal chemistry.
One study elaborates on the efficient synthesis of compounds related to dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonists, highlighting the synthetic routes and chemical reactions involved in producing complex molecules with potential therapeutic applications (Hirokawa, Horikawa, & Kato, 2000). This research demonstrates the methodologies that could be applied to synthesize and study this compound and its derivatives.
Biological Activity and Pharmacological Potential
Compounds with cyclopropylpyridin and methoxyindole groups have been investigated for various biological activities, including anticancer and antimicrobial properties. For example, cyclopropamitosenes, which share structural features with the compound of interest, have been studied for their bioreductive anticancer agents, showing potential towards aerobic and hypoxic mammalian cells (Cotterill et al., 1994).
Additionally, research into indolequinones and related structures has shown promising cytotoxicity against cancer cells, indicating the potential for derivatives of this compound to be explored as anticancer agents (Sykes et al., 1999).
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, as well as investigation into its potential biological activity. The indole group is a common feature in many biologically active compounds, so this compound could potentially have interesting biological properties .
Propiedades
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-15-6-5-14-8-18(22-17(14)9-15)19(23)21-11-12-2-7-16(20-10-12)13-3-4-13/h2,5-10,13,22H,3-4,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYKJKZKKSWFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B2869160.png)


![N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2869166.png)
![1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2869167.png)
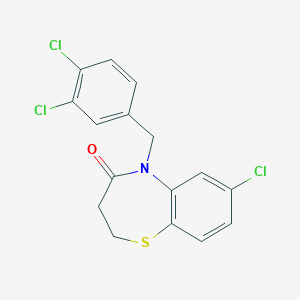
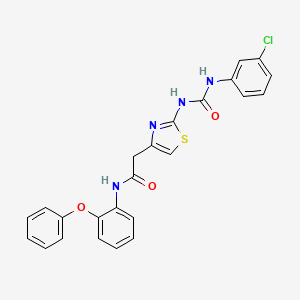

![6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2869174.png)
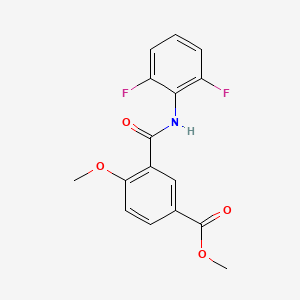
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2869176.png)
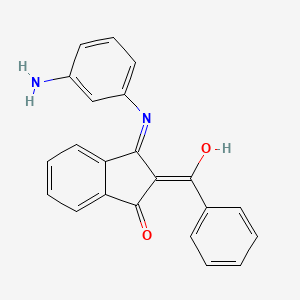
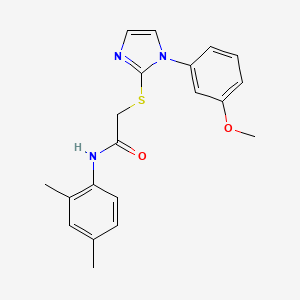
![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2869182.png)